3,4-Bis(benzyloxy)phenol
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Overview
Description
3,4-Bis(benzyloxy)phenol is an organic compound with the molecular formula C20H18O3 . It is a solid substance at room temperature . The IUPAC name for this compound is 3,4-bis(benzyloxy)phenol .
Molecular Structure Analysis
The molecular structure of 3,4-Bis(benzyloxy)phenol consists of a phenol group with benzyloxy groups attached to the 3rd and 4th carbon atoms . The InChI code for this compound is 1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 .Physical And Chemical Properties Analysis
3,4-Bis(benzyloxy)phenol is a solid substance at room temperature . It has a molecular weight of 306.36 .Scientific Research Applications
Chemical Properties and Storage
“3,4-Bis(benzyloxy)phenol” is a solid compound with a molecular weight of 306.36 . It is typically stored in a dry room at normal temperature .
Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide
This compound plays a crucial role in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This is a significant application in the field of organic chemistry.
Preparation of Hetaryl-Azophenol Dyes
“3,4-Bis(benzyloxy)phenol” is used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . This is an important process in the dye industry.
Polyester Fiber Dyeing
This compound is also used for polyester fiber dyeing . This application is particularly relevant in the textile industry.
Rubber Industry
“3,4-Bis(benzyloxy)phenol” finds its application in the rubber industry . It is used in various processes to enhance the properties of rubber products.
Depigmenting Agent
It acts as a depigmenting agent . This is particularly useful in the cosmetic industry for the production of skin lightening products.
Anticancer Activity
A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) . This shows the potential of “3,4-Bis(benzyloxy)phenol” in cancer research.
Safety and Hazards
3,4-Bis(benzyloxy)phenol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that similar compounds, such as monobenzone, target melanocytes in the skin
Mode of Action
It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that phenolic compounds, which include 3,4-bis(benzyloxy)phenol, are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . They regulate hormonal regulation, improve photosynthetic activity, and contribute to nutrient mineralization .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
It has been suggested that 3,4-bis(benzyloxy)phenol may have antimycobacterial effects, potentially triggering phagosome-lysosome fusion through a ros-dependent intracellular ca2+ pathway in thp-1 cells .
Action Environment
It is known that the compound is stable when sealed in a dry environment at room temperature
properties
IUPAC Name |
3,4-bis(phenylmethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYWERULTIYXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)phenol |
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